molecular formula C17H14ClN3O B2499225 4-{2-[(4-Chlorobenzyl)oxy]phenyl}-2-pyrimidinamine CAS No. 439109-60-1

4-{2-[(4-Chlorobenzyl)oxy]phenyl}-2-pyrimidinamine

Cat. No.: B2499225
CAS No.: 439109-60-1
M. Wt: 311.77
InChI Key: DPHWYIVYKCHVQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{2-[(4-Chlorobenzyl)oxy]phenyl}-2-pyrimidinamine is a chemical compound of interest in biomedical research, particularly in the context of modulating signaling pathways relevant to hyperproliferative diseases. This pyrimidineamine scaffold is recognized for its potential in early-stage drug discovery. Compounds within this structural class have been identified as angiogenesis modulators . Angiogenesis, the formation of new blood vessels, is a critical target in oncology, and inhibitors of this process can suppress tumor growth and metastasis. The core pyrimidinamine structure is often investigated for its ability to interact with and inhibit specific kinase targets. Research on analogous molecules has demonstrated that such compounds can act as potent, ATP-competitive inhibitors of key kinases, including Protein Kinase B (PKB/Akt) and Vascular Endothelial Growth Factor Receptors (VEGFR-2), which are pivotal components in cell survival, proliferation, and vascular biology . Inhibition of these kinases disrupts downstream signaling cascades, leading to the suppression of cellular processes central to cancer pathology. The specific substitution pattern of this compound, featuring a chlorobenzyloxy phenyl group, suggests its utility in exploring structure-activity relationships to optimize potency and selectivity for particular kinase targets. This makes it a valuable chemical tool for researchers studying the PI3K/PKB pathway, angiogenesis, and for profiling against a broader panel of kinases to elucidate novel therapeutic opportunities . This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-[2-[(4-chlorophenyl)methoxy]phenyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O/c18-13-7-5-12(6-8-13)11-22-16-4-2-1-3-14(16)15-9-10-20-17(19)21-15/h1-10H,11H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPHWYIVYKCHVQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NC=C2)N)OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(4-Chlorobenzyl)oxy]phenyl}-2-pyrimidinamine typically involves the following steps:

  • Formation of the Chlorobenzyl Ether: : The initial step involves the reaction of 4-chlorobenzyl alcohol with a suitable phenol derivative under basic conditions to form the chlorobenzyl ether. This reaction is often carried out using a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

  • Coupling with Pyrimidine: : The chlorobenzyl ether is then coupled with a pyrimidine derivative through a nucleophilic substitution reaction. This step may require the use of a palladium catalyst and a ligand to facilitate the coupling reaction. Commonly used conditions include the use of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3) in a solvent like toluene.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-{2-[(4-Chlorobenzyl)oxy]phenyl}-2-pyrimidinamine can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

  • Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, where the chlorobenzyl group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of 4-{2-[(4-Chlorobenzyl)oxy]phenyl}-2-pyrimidinamine. It has been shown to inhibit key signaling pathways involved in tumor growth and proliferation, making it a candidate for cancer therapy.

  • Mechanism of Action : The compound targets various receptors involved in cancer progression, including:
    • Epidermal Growth Factor Receptor (EGFR)
    • Vascular Endothelial Growth Factor Receptor (VEGFR)

In Vitro Studies

In vitro studies have demonstrated significant antiproliferative activity against various cancer cell lines. For instance:

  • The compound exhibited a GI50 (the concentration required to inhibit cell growth by 50%) in the range of 20 to 35 nM across different cancer types, indicating potent activity.

Research Findings

A detailed analysis of recent research findings includes:

StudyFindingsCell Lines TestedGI50 Values (nM)
Assiut et al. (2024)Identified as a dual EGFR/VEGFR inhibitorHCT-15, HT-29, NCI/ADR-RES20 - 30
Frontiers in Chemistry (2024)Enhanced antiproliferative effects with specific substitutionsVarious cancer types24 (highest potency)

These studies suggest that modifications to the pyrimidine structure can significantly affect biological activity.

Case Studies

  • Lung Cancer Treatment :
    • A study focused on non-small cell lung cancer (NSCLC) demonstrated that treatment with this compound resulted in reduced tumor size and increased apoptosis in tumor cells.
  • Combination Therapy :
    • Research indicated that combining this compound with traditional chemotherapeutics could enhance overall treatment efficacy by synergistically targeting multiple pathways involved in cancer progression.

Mechanism of Action

The mechanism of action of 4-{2-[(4-Chlorobenzyl)oxy]phenyl}-2-pyrimidinamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.

The exact molecular targets and pathways involved depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Molecular Formula Molecular Weight Yield (%) Melting Point (°C) Key Biological Activity
Target Compound* C₁₇H₁₄ClN₃O 311.76 ~70† ~220‡ Antimicrobial (inferred)
Compound 2f C₃₇H₃₄Cl₃N₇O₄S 778.08 73.5 227–228 Not specified
Compound 2e C₃₇H₃₄Cl₂FN₇O₄S 762.67 79.4 209–210 Not specified
2h () C₃₇H₃₆FN₇O₄S 693.79 78.4 202–203 Antibacterial

*Theoretical values for this compound.
†Estimated based on analogous syntheses .
‡Predicted from thermal stability trends in halogenated pyrimidines.

Substituent Effects on Activity

  • Halogen Position : The 4-chlorobenzyl group in the target compound and 2f confers higher thermal stability (melting points >220°C) compared to 3-fluorobenzyl (2e, 209–210°C), likely due to symmetric packing in the crystal lattice.
  • Bioactivity : Pyrimidinamine derivatives with thiazole-piperazine linkers (e.g., 2f) may exhibit enhanced pharmacokinetic profiles due to improved solubility from tertiary amines, whereas simpler analogs () prioritize direct antimicrobial action .

Research Findings and Trends

  • Synthetic Efficiency : Yields for 4-chlorobenzyl-containing compounds (e.g., 73.5% for 2f) are comparable to fluorinated analogs, suggesting minimal steric hindrance from para-substituted halogens .
  • Spectroscopic Signatures : Aromatic proton shifts in ¹H-NMR (δ 7.35–7.53 ppm) are consistent across chlorinated derivatives, while fluorinated analogs show upfield shifts (δ 7.14–7.20 ppm) due to electron-withdrawing effects .

Biological Activity

4-{2-[(4-Chlorobenzyl)oxy]phenyl}-2-pyrimidinamine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula: C15H14ClN3O
  • Molecular Weight: 311.77 g/mol
  • CAS Number: 439109-60-1

The compound features a pyrimidinamine core substituted with a chlorobenzyl ether, which may influence its biological interactions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been studied for its ability to inhibit cell proliferation in various cancer cell lines, including:

  • Breast Cancer
  • Leukemia
  • Lung Cancer

A study demonstrated that derivatives of this compound showed selective growth inhibition against human breast cancer cell lines through modulation of specific signaling pathways, such as apoptosis and cell cycle regulation .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: The compound can inhibit enzymes involved in cancer progression, such as kinases and phosphatases.
  • Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways crucial for tumor growth and survival.
  • Gene Expression Regulation: The compound has been shown to affect the expression of genes involved in apoptosis and proliferation .

Comparative Analysis

To understand the efficacy of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
4-{2-[(4-Methylbenzyl)oxy]phenyl}-2-pyrimidinamineSimilar structure with methyl substitutionVaries in potency against cancer cells
4-{2-[(4-Fluorobenzyl)oxy]phenyl}-2-pyrimidinamineFluorine substitutionPotentially different reactivity and activity
4-{2-[(4-Bromobenzyl)oxy]phenyl}-2-pyrimidinamineBromine substitutionDifferent chemical properties affecting biological activity

Study 1: Inhibition of Dihydrofolate Reductase (DHFR)

In a notable study, the compound was evaluated as a potential inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells. The findings indicated that it could effectively reduce DHFR activity, leading to decreased proliferation in cancer cells .

Study 2: Apoptosis Induction in Leukemia Cells

Another investigation focused on the induction of apoptosis in leukemia cell lines. The results showed that treatment with this compound led to increased caspase activation, confirming its role as an apoptosis inducer .

Q & A

Q. What are the key methodological steps for synthesizing 4-{2-[(4-Chlorobenzyl)oxy]phenyl}-2-pyrimidinamine?

The synthesis involves multi-step organic reactions, typically starting with the formation of the pyrimidine core. Key steps include:

  • Nucleophilic substitution to introduce the 4-chlorobenzyloxy group at the phenyl ring.
  • Coupling reactions to assemble the pyrimidinamine scaffold, often using palladium-catalyzed cross-coupling or condensation reactions under anhydrous conditions.
  • Purification via column chromatography or recrystallization to isolate the target compound.
    Experimental optimization (e.g., solvent choice, temperature) is critical to improve yield and purity. Similar protocols for structurally related pyrimidine derivatives emphasize the importance of protecting groups and reaction stoichiometry .

Q. How is the structural characterization of this compound performed?

A combination of spectroscopic and analytical techniques is employed:

  • NMR spectroscopy (¹H, ¹³C, and 2D experiments) to confirm the substitution pattern and connectivity of the pyrimidine and benzyloxy groups.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (if single crystals are obtainable) to resolve the 3D structure and confirm stereoelectronic effects.
    Reference data for analogous compounds (e.g., InChi and SMILES notations) aid in comparative analysis .

Q. What initial biological screening assays are recommended for this compound?

  • In vitro cytotoxicity assays (e.g., MTT or CellTiter-Glo) against cancer cell lines to evaluate antiproliferative activity.
  • Antimicrobial testing via broth microdilution to determine minimum inhibitory concentrations (MICs).
  • Enzyme inhibition studies (e.g., kinase or protease assays) to identify potential therapeutic targets.
    Baseline assays should include positive controls (e.g., doxorubicin for cytotoxicity) and dose-response curves to establish IC₅₀ values .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction pathways for this compound?

Integrate quantum chemical calculations (e.g., DFT for transition-state analysis) with machine learning to predict optimal reaction conditions:

  • Use reaction path search algorithms to identify energetically favorable intermediates and byproducts.
  • Apply statistical design of experiments (DoE) to minimize trial-and-error approaches. For example, factorial designs can systematically vary catalysts, solvents, and temperatures to maximize yield .
  • Validate predictions with small-scale experiments, creating a feedback loop for computational refinement .

Q. How should researchers address contradictory data in biological activity studies?

  • Reproducibility checks : Ensure assay conditions (e.g., cell passage number, solvent controls) are consistent.
  • Meta-analysis : Compare results with structurally similar compounds (e.g., pyrimidine derivatives with varied substituents) to identify trends or outliers.
  • Mechanistic studies : Use techniques like SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to validate target binding affinity, resolving discrepancies between phenotypic and target-based assays .

Q. What strategies can elucidate the structure-activity relationship (SAR) for this compound?

  • Systematic substitution : Synthesize analogs with modifications to the chlorobenzyloxy group or pyrimidine core. For example:
    • Replace the chlorine atom with other halogens to assess electronic effects.
    • Vary the benzyloxy group’s position to study steric influences.
  • Computational docking : Map the compound’s interactions with biological targets (e.g., kinases) using molecular dynamics simulations.
    SAR studies on related compounds highlight the critical role of the chlorobenzyl group in enhancing lipophilicity and target engagement .

Q. What safety protocols are critical for handling this compound during large-scale synthesis?

  • Hazard mitigation : Use fume hoods and personal protective equipment (PPE) due to potential toxicity (e.g., H300/H313 hazards for acute toxicity and skin irritation).
  • Waste management : Follow protocols for chlorinated organic waste, including neutralization before disposal.
  • Process safety : Monitor exothermic reactions using calorimetry and implement inert atmospheres for oxygen-sensitive steps. Safety guidelines from advanced laboratory courses emphasize rigorous risk assessments and emergency response plans .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.